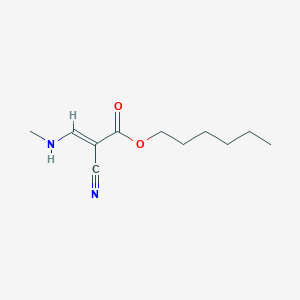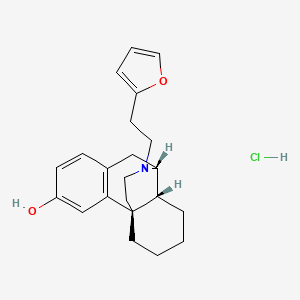
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)-: is a chemical compound with the molecular formula C22H27NO2.ClH . It belongs to the morphinan class of compounds, which are known for their significant pharmacological activities, particularly in the field of pain management and anesthesia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- typically involves multiple steps, starting from basic organic compounds. The synthetic route often includes:
Formation of the Morphinan Skeleton: This step involves the construction of the morphinan core structure through a series of cyclization reactions.
Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced via a substitution reaction, often using a furyl-containing reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different alcohols or amines.
Substitution: The furyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted morphinans .
Scientific Research Applications
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential use as an analgesic or anesthetic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channels.
Comparison with Similar Compounds
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure.
Codeine: Another opioid with similar pharmacological properties but different potency and side effects.
Oxycodone: A semi-synthetic opioid with a similar mechanism of action but different chemical structure.
Uniqueness
Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- is unique due to the presence of the 2-(2-furyl)ethyl group, which imparts distinct pharmacological properties and potentially different receptor binding affinities compared to other morphinan derivatives.
Properties
CAS No. |
27767-85-7 |
|---|---|
Molecular Formula |
C22H28ClNO2 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C22H27NO2.ClH/c24-17-7-6-16-14-21-19-5-1-2-9-22(19,20(16)15-17)10-12-23(21)11-8-18-4-3-13-25-18;/h3-4,6-7,13,15,19,21,24H,1-2,5,8-12,14H2;1H/t19-,21+,22+;/m0./s1 |
InChI Key |
LHNXUEAGNLUMMI-JVFQMWRPSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CO5.Cl |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CO5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


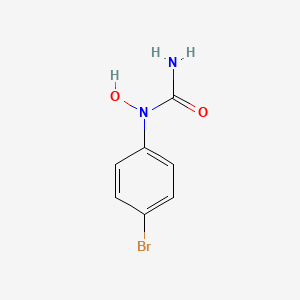
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide](/img/structure/B14145581.png)
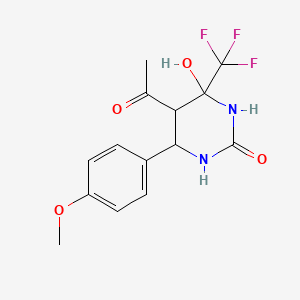
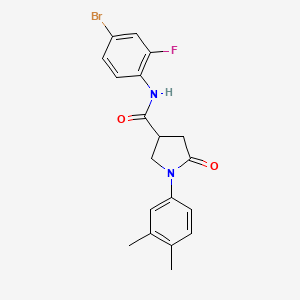
![N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]-4-chlorobenzamide](/img/structure/B14145595.png)
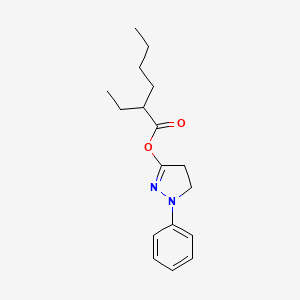
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14145618.png)
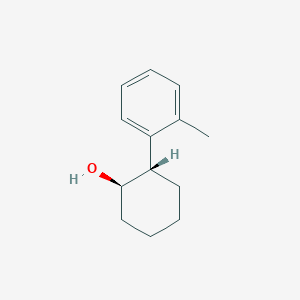
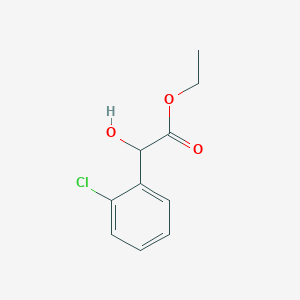
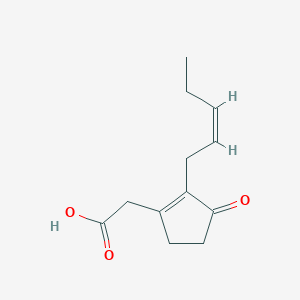
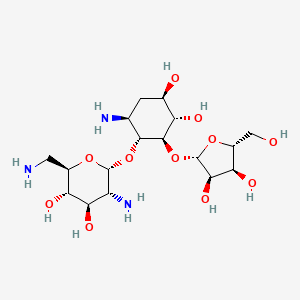
![N-(4-bromophenyl)-2-({N-[2-(morpholin-4-yl)ethyl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14145654.png)
